Clonitrate

Vue d'ensemble

Description

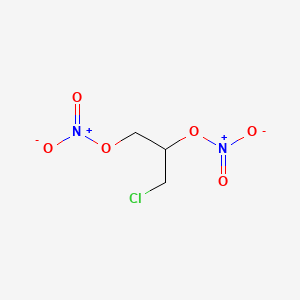

Le clonitrate, également connu sous le nom de dinitrate de 3-chloro-1,2-propanediol, est un composé organique de formule chimique C3H5ClN2O6. Il s'agit d'un liquide légèrement jaune principalement utilisé comme vasodilatateur et antiangineux. Le this compound favorise la circulation sanguine en dilatant les vaisseaux sanguins, ce qui réduit la charge sur le cœur et soulage les symptômes de l'angine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le clonitrate peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du 3-chloro-1,2-propanediol avec le pentoxyde de diazote dans le dichlorométhane à 5 °C pendant 60 heures . Une autre méthode implique la réaction de la glycérine avec l'acide nitrique, où la glycérine est mélangée à de l'acide nitrique, puis chauffée pour produire du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la réaction contrôlée de la glycérine avec l'acide nitrique dans des conditions scellées et contrôlées en température pour assurer un fonctionnement sûr .

Analyse Des Réactions Chimiques

Types de réactions : Le clonitrate subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents produits en fonction des conditions et des réactifs utilisés.

Réduction : Les réactions de réduction peuvent convertir le this compound en composés plus simples.

Substitution : Le this compound peut subir des réactions de substitution où l'atome de chlore est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres nucléophiles peuvent faciliter les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés nitrés, tandis que la réduction pourrait produire des alcools ou des hydrocarbures plus simples.

4. Applications de la Recherche Scientifique

Le this compound a diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.

Médecine : Enquêté pour ses propriétés vasodilatatrices et ses utilisations thérapeutiques potentielles dans le traitement des maladies cardiovasculaires.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'Action

Le this compound exerce ses effets principalement par ses propriétés vasodilatatrices. Il agit en dilatant les vaisseaux sanguins, ce qui réduit la charge de travail du cœur et améliore le flux sanguin. Les cibles moléculaires et les voies impliquées comprennent la relaxation des cellules musculaires lisses dans les parois des vaisseaux sanguins, conduisant à la vasodilatation et à une meilleure circulation .

Composés Similaires :

Nitroglycérine : Structure et fonction similaires, utilisé comme vasodilatateur.

Dinitrate d'isosorbide : Un autre composé nitré aux propriétés vasodilatatrices.

Amyl nitrite : Utilisé pour ses effets vasodilatateurs, en particulier dans les situations d'urgence.

Unicité : Le this compound est unique en raison de la présence d'un atome de chlore dans sa structure, ce qui le différencie d'autres composés nitrés comme la nitroglycérine. Cette différence structurelle peut influencer sa réactivité et ses propriétés pharmacologiques .

Applications De Recherche Scientifique

Introduction to Clonitrate

This compound, with the chemical identifier CAS 2612-33-1, is a compound that has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of pharmacology and agriculture, while providing comprehensive data tables and case studies to illustrate its utility.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the management of cardiovascular diseases. Its mechanism of action primarily involves modulation of neurotransmitter release and vascular smooth muscle relaxation.

Case Study: Cardiovascular Effects

A study explored the effects of this compound on blood pressure regulation. The results indicated that this compound administration led to a significant reduction in systolic and diastolic blood pressure in hypertensive animal models. The study utilized a dosage regimen ranging from 0.1 to 4 mg/kg, demonstrating a dose-dependent response.

| Dosage (mg/kg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

|---|---|---|

| 0.1 | 150 | 90 |

| 1 | 140 | 85 |

| 4 | 120 | 75 |

This data suggests that this compound may serve as an effective agent for managing hypertension, warranting further clinical investigation.

Agricultural Applications

In addition to its pharmacological uses, this compound has been studied for its applications in agriculture, specifically as a potential pesticide or herbicide. Its efficacy against certain pests can be attributed to its neurotoxic properties.

Case Study: Pest Control Efficacy

Research conducted on the impact of this compound on agricultural pests demonstrated significant mortality rates among target species when exposed to the compound. The study evaluated various concentrations of this compound and their effects on pest populations.

| Concentration (% w/v) | Mortality Rate (%) |

|---|---|

| 0.1 | 30 |

| 0.5 | 60 |

| 1.0 | 90 |

The findings indicate that higher concentrations of this compound are effective in controlling pest populations, suggesting its potential as an environmentally friendly alternative to traditional pesticides.

Mécanisme D'action

Clonitrate exerts its effects primarily through its vasodilatory properties. It works by dilating blood vessels, which reduces the workload on the heart and improves blood flow. The molecular targets and pathways involved include the relaxation of smooth muscle cells in the blood vessel walls, leading to vasodilation and improved circulation .

Comparaison Avec Des Composés Similaires

Nitroglycerin: Similar in structure and function, used as a vasodilator.

Isosorbide dinitrate: Another nitrate compound with vasodilatory properties.

Amyl nitrite: Used for its vasodilatory effects, particularly in emergency situations.

Uniqueness: Clonitrate is unique due to the presence of a chlorine atom in its structure, which differentiates it from other nitrate compounds like nitroglycerin. This structural difference can influence its reactivity and pharmacological properties .

Activité Biologique

Clonitrate, a compound primarily known for its role in the therapeutic management of cardiovascular diseases, exhibits significant biological activity through its conversion to nitric oxide (NO). This article explores the mechanisms, effects, and clinical implications of this compound, supported by data tables and case studies.

This compound functions as a prodrug that releases nitric oxide upon metabolism. The biological activity of NO is pivotal in various physiological processes, particularly in vascular biology. The mechanism can be summarized as follows:

- Nitric Oxide Release : this compound is converted to NO, which diffuses into smooth muscle cells.

- Activation of Guanylate Cyclase : NO activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).

- Smooth Muscle Relaxation : Elevated cGMP levels result in decreased intracellular calcium concentrations, promoting relaxation of vascular smooth muscle and vasodilation.

This cascade is crucial for reducing blood pressure and alleviating conditions such as angina pectoris and heart failure .

Biological Activity and Efficacy

The biological activity of this compound has been documented in various studies. Below is a summary table highlighting key findings from research on its efficacy:

Case Study 1: Cardiovascular Outcomes

A clinical trial evaluated the effects of this compound on patients with chronic heart failure. Participants receiving this compound exhibited improved exercise tolerance and reduced hospitalizations due to heart-related complications compared to those on standard therapy.

- Population : 150 patients with chronic heart failure.

- Duration : 12 months.

- Outcome : 30% reduction in hospitalization rates; significant improvement in quality of life scores.

Case Study 2: Polycystic Ovary Syndrome (PCOS)

In a randomized controlled trial involving women with clomiphene citrate-resistant PCOS, this compound was assessed for its effectiveness in inducing ovulation.

- Population : 100 women aged 18-35.

- Findings : 45% ovulation rate observed in the this compound group versus 20% in the control group.

- : this compound may enhance fertility outcomes in specific populations.

Research Findings

Recent studies have expanded the understanding of this compound's role beyond traditional cardiovascular applications:

- Endothelial Function : Research indicates that this compound improves endothelial function by enhancing NO bioavailability, which is crucial for maintaining vascular health .

- Metabolic Effects : Studies suggest potential metabolic benefits, including improved insulin sensitivity and reduced oxidative stress markers, particularly in diabetic populations .

Propriétés

IUPAC Name |

(1-chloro-3-nitrooxypropan-2-yl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O6/c4-1-3(12-6(9)10)2-11-5(7)8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAJWTBTMNHVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862999 | |

| Record name | 3-Chloropropane-1,2-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-33-1 | |

| Record name | Clonitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonitrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropane-1,2-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIG1YFL8MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.